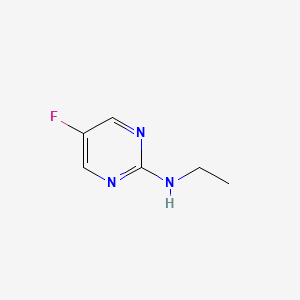

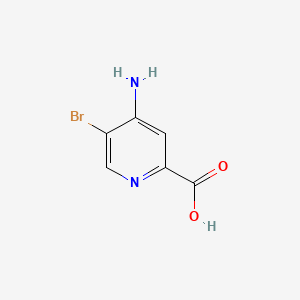

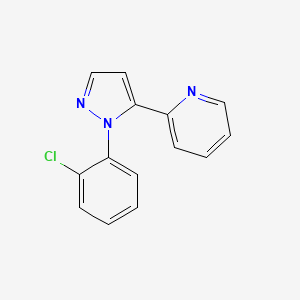

![molecular formula C13H16N2O3S B577944 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-84-6](/img/structure/B577944.png)

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one” is a chemical substance with the CAS number 1272755-84-6 . Its molecular formula is C13H16N2O3S , and it has a molecular weight of 280.34 .

Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 280.34 , but other properties such as density, boiling point, and melting point are not available .Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of diazaspiro octanone derivatives, including those similar to 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one, involves stereospecific [3+2] 1,3-cycloaddition reactions. These reactions yield compounds with significant structural diversity, showcasing different conformations of isoxazolidine rings, which impact the substituents' positions (Chiaroni et al., 2000; Chiaroni et al., 2000). These structural analyses provide a foundation for further modifications and applications of these compounds in various scientific fields, including medicinal chemistry and material science.

Chiaroni, A., Riche, C., Rigolet, S., Mélot, J., & Vebrel, J. (2000). ChemInform.

Biological Activities

Research on the anticonvulsant activity of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, including compounds structurally related to 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one, has shown promising results. These compounds exhibit significant efficacy in models of epilepsy, with specific derivatives demonstrating better protection indices than traditional treatments like phenytoin, highlighting their potential as new therapeutic agents (He et al., 2010).

Furthermore, novel hydantoin derivatives, including azaspiro bicyclic structures, have demonstrated significant anti-proliferative and anti-angiogenic activities against various cancer cell lines. These compounds have been shown to inhibit VEGF secretion in liver metastatic osteosarcoma cells, indicating their potential as anticancer and anti-angiogenic agents (Basappa et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(4-methylsulfonylphenyl)-5,8-diazaspiro[3.4]octan-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-19(17,18)10-5-3-9(4-6-10)11-12(16)15-13(14-11)7-2-8-13/h3-6,11,14H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJDUCAFAPCVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

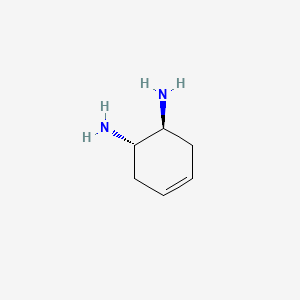

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)

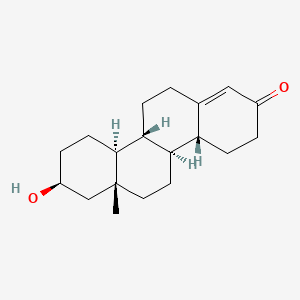

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

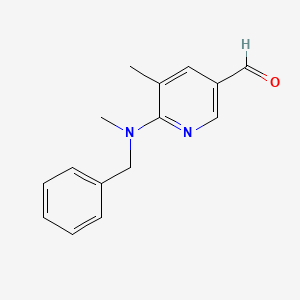

![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)